molecular formula C5H2ClF3N2O2 B1396257 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1322794-24-0

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1396257
CAS No.: 1322794-24-0
M. Wt: 214.53 g/mol
InChI Key: NKBDKMOJOJMBFW-UHFFFAOYSA-N
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Description

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 3-position, along with a carboxylic acid group at the 4-position. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

For instance, a typical synthetic route may involve the reaction of 3-chloro-1,1,1-trifluoroacetone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other pyrazole derivatives and valuable in various applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBDKMOJOJMBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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